[1,2,4]Triazolo[1,5-a]pyrimidines belong to a class of heterocyclic compounds containing a pyrimidine ring fused to a triazole ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. They serve as important scaffolds for developing various pharmaceutical agents. [, , , ]
The synthesis of 7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves cyclization reactions of 1,2,4-triazole derivatives with specific reagents. A common synthetic route includes:
Industrial methods may optimize these steps for large-scale production while ensuring stability and purity during storage and transportation.
The molecular structure of 7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine features a triazole ring fused to a pyrimidine ring system. The presence of chlorine at the 7-position and ethyl and methyl groups at the 6 and 5 positions respectively contribute to its unique properties.
This structural configuration is crucial for its biological activity and interaction with target biomolecules .
7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions:
These reactions are typically conducted in organic solvents such as dichloromethane or ethanol, often utilizing catalysts like palladium or copper salts to enhance reaction rates and yields .
The primary mechanism of action for 7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway.
This mechanism underscores its potential as an anticancer agent.
While specific physical data such as density and boiling point are not readily available for 7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, some general properties include:
These properties influence its solubility, stability, and reactivity in various chemical environments .
7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific applications:
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic framework in rational bioactive compound design, characterized by a bicyclic system that integrates a 1,2,4-triazole ring fused with a pyrimidine moiety. This architecture confers exceptional versatility in molecular interactions, enabling broad-spectrum biological activity through structural modifications at specific positions. The scaffold’s electron-deficient nature facilitates π-π stacking interactions with biological targets, while its hydrogen-bonding capabilities (via ring nitrogen atoms) enhance binding affinity to enzymes and receptors. The scaffold’s thermal stability and metabolic resistance further contribute to its pharmaceutical utility, enabling development of compounds with favorable pharmacokinetic profiles [3] [6].
Halogenation—particularly chlorination—at the C7 position of [1,2,4]triazolo[1,5-a]pyrimidines induces profound electronic and steric effects that enhance target binding and bioactivity. The electronegative chlorine atom withdraws electron density from the pyrimidine ring, augmenting π-deficient character and strengthening stacking interactions with aromatic residues in enzyme binding pockets. This modification concurrently reduces metabolic deactivation at the C7 position, extending plasma half-lives. In 7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, the chlorine atom synergizes with adjacent ethyl and methyl substituents to create a spatially optimized pharmacophore with dual applications:
Table 1: Bioactive Triazolopyrimidine Derivatives Featuring Halogenation
Compound Name | Biological Activity | Key Substituents | Target/Application |
---|---|---|---|
7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Dual AChE inhibitor & anti-aggregation | Cl (C7), Ethyl (C6), Methyl (C5) | Alzheimer’s therapeutics [5] |
Penoxsulam | Herbicidal | Cl (C7), Trifluoromethyl (C6) | ALS inhibitor in weeds [2] |
Filibuvir | Antiviral (HCV NS5B inhibitor) | F (C5), Trifluoro (C6) | RNA polymerase inhibition [2] |
7-Alkinylamino-triazolopyrimidine | Fungicidal | Cl (C7), Propargyl (N7) | Crop protection [8] |
The [1,2,4]triazolo[1,5-a]pyrimidine system exhibits eight possible isomeric configurations, with the [1,5-a] fusion representing the thermodynamically preferred orientation due to minimized ring strain. Correct atom numbering is essential for precise compound identification:
Table 2: Structural Comparison of Chlorinated Triazolopyrimidine Regioisomers
Compound | CAS Number | Substituent Position | Molecular Formula |
---|---|---|---|
7-Chloro-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | 61780173 (CID) | Cl (C7), Ethyl (C6), Methyl (C5) | C₈H₉ClN₄ |
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | 24415-66-5 | Cl (C7), Methyl (C5) | C₆H₅ClN₄ |
7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | 1378888-26-6 | Cl (C7), Methyl (C2) | C₆H₅ClN₄ |
Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | - | Cl (C7), Ethyl (C5), CO₂CH₃ (C2) | C₉H₉ClN₄O₂ |
The strategic incorporation of ethyl and methyl groups at C5/C6 positions evolved through structure-activity relationship (SAR) studies spanning five decades:
Table 3: Evolution of Key Ethyl-Methyl Substituted Triazolopyrimidines
Era | Representative Compound | Structural Features | Therapeutic Area |
---|---|---|---|
1970s | Trapidil | Unsubstituted at C5/C6; diethylaminoethyl at C7 | Cardiovascular [2] |
1990s | Penoxsulam | Methyl (C5); trifluoromethyl (C6); Cl (C7) | Herbicide [2] |
2010s | Quinoline-triazolopyrimidine hybrids | 7-Cl-6-ethyl-5-methyl core; piperazine linker | Alzheimer’s [5] |
2020s | Ru(II)-triazolopyrimidine complexes | 7-Cl-6-ethyl-5-methyl as chelating ligand | Anticancer [3] |
Compound Names in Article:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1